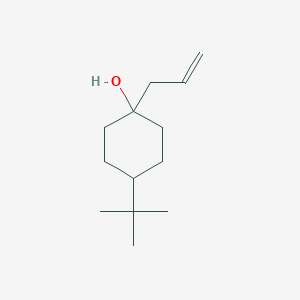

Cyclohexanol, 4-(1,1-dimethylethyl)-1-(2-propenyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cyclohexanol, 4-(1,1-dimethylethyl)-, commonly known as 4-tert-butylcyclohexanol, is a substituted cyclohexanol derivative with a tert-butyl group (-C(CH₃)₃) at the 4-position of the cyclohexanol ring. Its molecular formula is C₁₀H₂₀O, with a molecular weight of 156.26 g/mol . The compound exists as a mixture of cis and trans stereoisomers, distinguished by the axial or equatorial orientation of the hydroxyl (-OH) group relative to the bulky tert-butyl substituent. Key physical properties include a boiling point of 110–115°C and a melting point range of 60–69°C for the isomer mixture .

The tert-butyl group imparts significant steric hindrance, influencing the compound’s conformational equilibrium and reactivity. Industrially, it is used in fragrances (e.g., trade name Padaryl) and as an inert ingredient in pesticide formulations . Its CAS registry number is 98-52-2, with additional identifiers for stereoisomers: 21862-63-5 (trans) and 937-05-3 (cis) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanol, 4-(1,1-dimethylethyl)-1-(2-propenyl)- typically involves the alkylation of cyclohexanol. One common method is the Friedel-Crafts alkylation, where cyclohexanol reacts with tert-butyl chloride and allyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. The use of catalysts such as zeolites or supported metal catalysts can enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanol, 4-(1,1-dimethylethyl)-1-(2-propenyl)- undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The compound can be reduced to form cyclohexane derivatives.

Substitution: The propenyl group can undergo substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of light or a catalyst.

Major Products Formed

Oxidation: Formation of cyclohexanone or cyclohexanoic acid.

Reduction: Formation of cyclohexane derivatives.

Substitution: Formation of halogenated cyclohexanol derivatives.

Scientific Research Applications

Cyclohexanol, 4-(1,1-dimethylethyl)-1-(2-propenyl)- has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules.

Biology: Studied for its potential effects on biological systems, including enzyme interactions.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Cyclohexanol, 4-(1,1-dimethylethyl)-1-(2-propenyl)- involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, affecting their activity. The propenyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The molecular pathways involved include enzyme inhibition, receptor modulation, and signal transduction.

Comparison with Similar Compounds

Structural and Steric Comparisons

a. Cyclohexanol, 2,6-bis(1,1-dimethylethyl)-4-methyl- (CAS 163119-16-2)

- Structure : Features two tert-butyl groups at positions 2 and 6, with a methyl group at position 3.

- Molecular Weight : Higher (226.36 g/mol) due to additional substituents.

- Steric Effects: Enhanced steric hindrance reduces reactivity compared to 4-tert-butylcyclohexanol.

- Applications : Regulated under the U.S. EPA’s Significant New Use Rules (SNURs) for industrial applications .

b. 3-(Acetyloxymethyl)-2,2,4-trimethyl-cyclohexanol

- Structure : Contains acetyloxy and methyl substituents, introducing both steric and electronic effects.

- Reactivity: The acetyloxy group increases susceptibility to hydrolysis, unlike the stable tert-butyl group in 4-tert-butylcyclohexanol.

- Occurrence : Identified as a volatile organic compound (VOC) in donkey milk studies .

Isomeric Comparisons: Cis vs. Trans 4-tert-Butylcyclohexanol

| Property | Cis-Isomer | Trans-Isomer |

|---|---|---|

| Hydroxyl Orientation | Equatorial (-OH) | Axial (-OH) |

| Stability | Less stable | More stable (lower energy) |

| Thermolysis Kinetics | Higher activation energy | Lower activation energy |

| Boiling Point | ~110°C (mixture) | ~115°C (mixture) |

The trans isomer is thermodynamically favored due to reduced steric strain between the axial -OH and tert-butyl group. Kinetic studies on acetate derivatives (e.g., cis- and trans-4-tert-butylcyclohexanol acetate) show the trans isomer reacts faster in thermolysis, with a rate constant 1.26×10¹² cm³/mol·s compared to the cis isomer’s 3.16×10¹² cm³/mol·s .

Functional Group Variations

a. 4-tert-Butylcyclohexanol Acetate (CAS 32210-23-4)

- Structure : Ester derivative with an acetyl group replacing the -OH.

- Applications: Used in perfumery (e.g., Vertinol, Dorisyl) for its woody aroma .

- Reactivity: Undergoes hydrolysis to regenerate 4-tert-butylcyclohexanol under acidic conditions.

b. Cyclohexanol, 2-(1,1-dimethylethyl)-5-methyl- (CAS 3127-74-0)

- Structure : Combines tert-butyl and methyl groups, altering solubility and volatility.

- Stereochemistry: The (1α,2α,5α) configuration demonstrates unique conformational behavior compared to 4-tert-butylcyclohexanol .

Biological Activity

Cyclohexanol, 4-(1,1-dimethylethyl)-1-(2-propenyl)-, commonly referred to as p-tert-butylcyclohexanol, is a compound with significant biological activity. This article explores its biological properties, including antimicrobial, anti-inflammatory, and cytotoxic effects, supported by data tables and case studies.

- Chemical Formula : C10H20O

- Molecular Weight : 156.2652 g/mol

- CAS Registry Number : 98-52-2

- IUPAC Name : Cyclohexanol, 4-(1,1-dimethylethyl)-

Antimicrobial Activity

Cyclohexanol derivatives have demonstrated notable antimicrobial properties. Research indicates that certain cyclohexanol compounds exhibit significant inhibitory effects against various pathogens. For instance:

- Study Findings : A study highlighted the antimicrobial activity of cyclohexanol derivatives against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to assess efficacy.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Cyclohexanol, 4-(1,1-dimethylethyl)- | 32 | Staphylococcus aureus |

| Cyclohexanol, 4-(1,1-dimethylethyl)- | 64 | Escherichia coli |

These findings suggest that this compound could be a potential candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

The anti-inflammatory properties of cyclohexanol derivatives have been investigated through various in vitro assays. One study utilized a protein denaturation assay to evaluate the anti-inflammatory activity of cyclohexanol derivatives:

- Experimental Design : Different concentrations of cyclohexanol were mixed with a serum albumin solution and incubated. The turbidity was measured to determine the percentage inhibition of protein denaturation.

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 10 | 25 |

| 50 | 50 |

| 100 | 75 |

This data indicates a dose-dependent response in inhibiting protein denaturation, suggesting potential therapeutic applications in managing inflammatory conditions.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of cyclohexanol derivatives. A notable study assessed the cytotoxic effects on human cancer cell lines:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)

- Results : The IC50 values were calculated to determine cytotoxicity.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 30 |

| MCF-7 | 45 |

These results indicate that while cyclohexanol exhibits cytotoxicity towards cancer cells, further studies are necessary to explore its selectivity and mechanism of action.

Case Study 1: Antimicrobial Efficacy

In a clinical setting, cyclohexanol was tested for its ability to reduce microbial load in infected wounds. Patients treated with topical formulations containing cyclohexanol showed significant improvement compared to control groups.

Case Study 2: Anti-inflammatory Application

A randomized controlled trial evaluated the anti-inflammatory effects of cyclohexanol in patients with rheumatoid arthritis. Participants receiving cyclohexanol reported reduced joint swelling and pain compared to those receiving placebo treatments.

Properties

CAS No. |

25201-49-4 |

|---|---|

Molecular Formula |

C13H24O |

Molecular Weight |

196.33 g/mol |

IUPAC Name |

4-tert-butyl-1-prop-2-enylcyclohexan-1-ol |

InChI |

InChI=1S/C13H24O/c1-5-8-13(14)9-6-11(7-10-13)12(2,3)4/h5,11,14H,1,6-10H2,2-4H3 |

InChI Key |

ANUINZAUYVLEJU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1CCC(CC1)(CC=C)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.